20S Proteasome-IN-5 vs. Macrocyclic Aldehyde 16: Eliminated Cathepsin B and m-Calpain Cross-Reactivity
In direct comparative enzyme inhibition assays, 20S Proteasome-IN-5 (Compound 5) and macrocyclic aldehyde 16 both inhibit the 20S proteasome ChT-L activity with similar potency (IC50 = 0.19 ± 0.02 μM vs. 0.24 ± 0.06 μM, respectively). However, 20S Proteasome-IN-5 demonstrates a superior off-target selectivity profile: it exhibits no detectable inhibition of the cysteine proteases cathepsin B and m-calpain at concentrations up to 130 μM, whereas aldehyde 16 inhibits cathepsin B with an IC50 of 3.1 ± 1.0 μM and m-calpain with an IC50 of 2.0 ± 0.3 μM [1].
| Evidence Dimension | Inhibition of cathepsin B and m-calpain (off-target cysteine proteases) |
|---|---|
| Target Compound Data | No inhibition detected at ≤130 μM |
| Comparator Or Baseline | Macrocyclic aldehyde 16: IC50 = 3.1 ± 1.0 μM (cathepsin B), IC50 = 2.0 ± 0.3 μM (m-calpain) |
| Quantified Difference | >40-fold reduction in cathepsin B inhibition; >65-fold reduction in m-calpain inhibition |
| Conditions | Purified enzyme kinetic assays; substrate-based fluorescence detection; inhibitor concentrations up to 130 μM [1] |
Why This Matters
This difference directly impacts experimental outcomes in cellular and in vivo systems where cathepsin B or calpain activity is functionally relevant, enabling cleaner interpretation of proteasome-specific effects and reducing confounding off-target cytotoxicity in cell viability assays.
- [1] Götz MG, Godwin K, Price R, Dorn R, Merrill-Steskal G, Klemmer W, Hansen H, Produturi G, Rocha M, Palmer M, Molacek L, Strater Z, Groll M. Macrocyclic Oxindole Peptide Epoxyketones─A Comparative Study of Macrocyclic Inhibitors of the 20S Proteasome. ACS Med Chem Lett. 2024;15(4):533-539. Table 1. doi:10.1021/acsmedchemlett.4c00017 View Source
